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Introduction
Ac2-26 is a 25-amino acid N-terminal peptide fragment of Annexin A1 (AnxA1), a

glucocorticoid-regulated protein known for its potent anti-inflammatory properties.[1][2][3][4]

Ac2-26 mimics many of the biological actions of the full-length AnxA1 protein and is a valuable

tool for studying the resolution phase of inflammation, particularly the modulation of neutrophil

migration.[5] This peptide has been shown to influence neutrophil chemokinesis, adhesion, and

transmigration, making it a key molecule of interest in inflammatory diseases and for the

development of pro-resolving therapeutics.[1][2][4][6][7]

These application notes provide a comprehensive overview of the use of Ac2-26 to study

neutrophil migration, including its mechanism of action, quantitative data from key in vitro and

in vivo experiments, and detailed protocols for relevant assays.

Mechanism of Action
Ac2-26 exerts its effects on neutrophils primarily through the activation of G-protein coupled

formyl peptide receptors (FPRs).[5][8] Specifically, it has been shown to bind to and activate

both FPR1 and FPR2/ALX (also known as FPRL1) on human neutrophils.[1][6][9] Engagement

of these receptors by Ac2-26 initiates a downstream signaling cascade that is distinct from that

of the full-length AnxA1 protein.[9] The primary signaling pathway activated by Ac2-26 in

neutrophils to promote cell locomotion is the extracellular signal-regulated kinase (ERK)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b549132?utm_src=pdf-interest
https://www.benchchem.com/product/b549132?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3288723/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2012.00028/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7693871/
https://pubmed.ncbi.nlm.nih.gov/22403546/
https://www.benchchem.com/product/b549132?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00269/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3288723/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2012.00028/full
https://pubmed.ncbi.nlm.nih.gov/22403546/
https://westminsterresearch.westminster.ac.uk/item/8z6x9/annexin-a1-n-terminal-derived-peptide-ac2-26-exerts-chemokinetic-effects-on-human-neutrophils
https://pmc.ncbi.nlm.nih.gov/articles/PMC4738713/
https://www.benchchem.com/product/b549132?utm_src=pdf-body
https://www.benchchem.com/product/b549132?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00269/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8576503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3288723/
https://westminsterresearch.westminster.ac.uk/item/8z6x9/annexin-a1-n-terminal-derived-peptide-ac2-26-exerts-chemokinetic-effects-on-human-neutrophils
https://pubmed.ncbi.nlm.nih.gov/16278303/
https://www.benchchem.com/product/b549132?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16278303/
https://www.benchchem.com/product/b549132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathway, while the JNK and p38 MAPK pathways do not appear to be significantly involved.[1]

[2][4][6]

Interestingly, studies have demonstrated that Ac2-26 is a potent chemokinetic agent, meaning

it stimulates random cell migration, rather than a classical chemotactic agent that directs

migration along a chemical gradient.[1][2][4][6] This property may be crucial for its role in the

resolution of inflammation, potentially facilitating the egress of neutrophils from inflamed

tissues.[1][4][6]

Data Presentation
In Vitro Quantitative Data: Ac2-26 Effects on Human
Neutrophil Migration
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Parameter Condition Concentration Result Reference

Neutrophil

Migration

(Chemotaxis

Assay)

Ac2-26 1-30 µM

Dose-dependent

increase in

migration

[1][2][10]

fMLP (positive

control)
1-100 nM

Dose-dependent

increase in

migration

[1][2][10]

Neutrophil

Chemokinesis

Ac2-26 (10 µM in

bottom well) with

varying

concentrations

(1-30 µM) in top

well with cells

1-30 µM

No inhibition of

migration; slight

augmentation at

30 µM

[1][6]

fMLP (1 nM in

bottom well) with

varying

concentrations

(0.01-1 µM) in

top well with cells

0.01-1 µM

Abolition of

migratory

response

(chemotaxis)

[1]

Receptor

Involvement in

Migration

Ac2-26 (10 µM)

with anti-FPR1

antibody

10 µg/mL

Abrogation of

chemotactic

effect

[1]

Ac2-26 (10 µM)

with anti-

FPR2/ALX

antibody

10 µg/mL

Abrogation of

chemotactic

effect

[1]

Signaling

Pathway

Inhibition

Ac2-26 (3-30

µM) with

PD98059 (ERK

inhibitor)

3-30 µM

Dose-dependent

inhibition of

migration

[1]

Ac2-26 (3-30

µM) with

3-30 µM No significant

effect on

[1]
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SB203580 (p38

inhibitor)

migration

Ac2-26 (3-30

µM) with

SP600125 (JNK

inhibitor)

3-30 µM

No significant

effect on

migration

[1]

In Vivo Quantitative Data: Ac2-26 Effects on Neutrophil
Migration and Inflammation
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Animal Model Treatment Dosage Key Findings Reference

Mouse Model of

Myocardial

Infarction

Ac2-26

(intravenous)
1 mg/kg

Reduced cardiac

inflammation

after 48h

[5]

Rat Model of

Inflammatory

Pain

Ac2-26 Not specified

Reduced CFA-

induced

activation of

astrocytes and

production of

inflammatory

mediators in the

spinal cord.

[11]

Mouse Model of

Pneumococcal

Meningitis

Ac2-26

(intraperitoneal)
1 mg/kg

Ameliorated

neutrophil

infiltration in the

hippocampus

and cortex.

[12]

Mouse Skin

Allograft Model
Ac2-26 Not specified

Significantly

reduced

neutrophil

transmigration

into the skin

allograft.

[13]

Rat Model of

Endotoxin-

Induced Uveitis

Ac2-26 Not specified

Inhibited

neutrophil influx

and protein leak

into the eye.

[7]

Diabetic Mouse

Wound Healing

Model

Ac2-26 (local

application)
Not specified

Down-regulated

the number of

neutrophils in the

wound.

[14]
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Ac2-26 Signaling Pathway in Neutrophils

Ac2-26

FPR1

Binds to

FPR2/ALX

Binds to

G-Protein Activation

ERK Pathway

Activates

Chemokinesis
(Cell Migration)

Promotes

Click to download full resolution via product page

Caption: Ac2-26 signaling cascade in neutrophils.
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In Vitro Neutrophil Migration Assay Workflow

Preparation

Assay Setup

Incubation & Analysis

1. Isolate Human Neutrophils
(e.g., Ficoll/Dextran)

2. Prepare Ac2-26, Controls,
and Assay Medium

4. Add Neutrophil Suspension
to Top Wells (Transwell insert)

3. Load Ac2-26/Control
into Bottom Wells of
Boyden Chamber

5. Incubate at 37°C, 5% CO2
(e.g., 90 minutes)

6. Quantify Migrated Cells
(e.g., CellTiter-Glo, Microscopy)

Click to download full resolution via product page

Caption: Workflow for a typical in vitro neutrophil migration assay.
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Experimental Protocols
Protocol 1: In Vitro Human Neutrophil Migration Assay
(Boyden Chamber)
This protocol is adapted from methodologies described in studies investigating the

chemokinetic effects of Ac2-26.[1][2]

1. Materials:

Ac2-26 peptide (e.g., from Bankpeptide Limited)[12]

fMLP (N-Formylmethionyl-leucyl-phenylalanine) as a positive control

Ficoll-Paque™ PLUS

Dextran T-500

RPMI-1640 medium

Bovine Serum Albumin (BSA)

96-well chemotaxis plate (Boyden chamber) with 5.0 µm pore size polycarbonate membrane

(e.g., ChemoTx™)[1]

Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Reagents for ERK, p38, and JNK inhibition (optional): PD98059, SB203580, SP600125[1]

Neutralizing antibodies for FPR1 and FPR2/ALX (optional)[1]

2. Neutrophil Isolation:

Collect fresh human peripheral blood from healthy volunteers in heparinized tubes.

Isolate polymorphonuclear leukocytes (PMNs), primarily neutrophils, using a combination of

Dextran sedimentation and Ficoll-Paque density gradient centrifugation.

Perform hypotonic lysis to remove any remaining red blood cells.
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Wash the isolated neutrophils with RPMI-1640 and resuspend in RPMI-1640 containing

0.1% BSA at a concentration of 4 x 10^6 cells/mL.[2][10]

Assess cell viability using a Trypan blue exclusion assay (should be >95%).

(Optional) Perform flow cytometry with a neutrophil marker like anti-CD15 to check the purity

of the isolated population.

3. Chemotaxis/Chemokinesis Assay Procedure:

Prepare working solutions of Ac2-26 (e.g., 1-30 µM) and fMLP (e.g., 1-100 nM) in RPMI-

1640 with 0.1% BSA.

For Chemotaxis:

Add 30 µL of the chemoattractant solutions (Ac2-26 or fMLP) or vehicle control

(RPMI/BSA) to the lower wells of the 96-well Boyden chamber.

Carefully place the filter membrane over the lower wells.

Add 50 µL of the neutrophil suspension (2 x 10^5 cells) to the top of the filter membrane.

For Chemokinesis:

To distinguish chemotaxis from chemokinesis, pre-incubate the neutrophil suspension with

various concentrations of Ac2-26 (e.g., 1-30 µM) for 15 minutes at 37°C.[1]

Add a fixed concentration of Ac2-26 (e.g., 10 µM) to the lower wells.

Add the pre-incubated neutrophil suspension to the top wells. A true chemokinetic agent

will still induce migration even when the concentration gradient is abolished.[1]

Incubate the plate for 90 minutes at 37°C in a humidified incubator with 5% CO2.[1][2][10]

After incubation, carefully remove the filter. Scrape off the non-migrated cells from the top

surface of the membrane.
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Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and

measuring ATP content using a luminescent assay like CellTiter-Glo®, which correlates with

the cell number.[15] Alternatively, cells can be fixed, stained, and counted under a

microscope.

4. (Optional) Receptor and Pathway Inhibition Studies:

Receptor Blockade: Pre-incubate neutrophils with neutralizing antibodies against FPR1 or

FPR2/ALX (e.g., 10 µg/mL) for 5 minutes at room temperature before adding them to the top

chamber.[1]

Signaling Inhibition: Pre-incubate neutrophils with specific inhibitors for ERK (PD98059), p38

(SB203580), or JNK (SP600125) for 15 minutes at 37°C before the migration assay.[1]

Protocol 2: In Vivo Mouse Model of Neutrophil Migration
(Peritonitis)
This protocol is a generalized representation based on various in vivo studies demonstrating

the anti-migratory properties of Ac2-26.[7]

1. Materials:

Ac2-26 peptide

Inflammatory stimulus (e.g., Zymosan A, Lipopolysaccharide (LPS), or Carrageenan)

C57BL/6 mice (or other appropriate strain)

Sterile Phosphate-Buffered Saline (PBS)

Anesthesia (e.g., isoflurane)

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils)

Reagents for ELISA to measure cytokines (e.g., IL-1β, IL-6)
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2. Experimental Procedure:

House mice under standard pathogen-free conditions with access to food and water ad

libitum. All procedures should be approved by an Institutional Animal Care and Use

Committee.

Randomly divide mice into experimental groups (e.g., Sham, Vehicle + Stimulus, Ac2-26 +

Stimulus).

Administer Ac2-26 (e.g., 1 mg/kg) or vehicle (PBS) via an appropriate route (e.g.,

intraperitoneal or intravenous injection) at a specified time before the inflammatory

challenge.[12]

Induce peritonitis by intraperitoneal (i.p.) injection of an inflammatory stimulus (e.g., 1 mg/kg

LPS or 1 mg/mL Zymosan A).

At a predetermined time point after stimulus injection (e.g., 4, 6, or 24 hours), euthanize the

mice.

Perform peritoneal lavage by injecting 3-5 mL of cold sterile PBS into the peritoneal cavity,

gently massaging the abdomen, and then aspirating the fluid.

Keep the peritoneal lavage fluid on ice.

3. Analysis of Neutrophil Infiltration:

Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or

an automated cell counter.

Prepare cells for flow cytometry by centrifuging the lavage fluid, resuspending the cell pellet

in FACS buffer, and staining with fluorescently-labeled antibodies specific for neutrophils

(e.g., anti-Ly6G).

Analyze the samples on a flow cytometer to determine the percentage and absolute number

of neutrophils that have migrated into the peritoneal cavity.
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(Optional) The supernatant from the peritoneal lavage can be collected and used to measure

the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA to assess the

broader anti-inflammatory effects of Ac2-26.[16]

Conclusion
Ac2-26 is a versatile and powerful tool for investigating the complex processes of neutrophil

migration and the resolution of inflammation. Its well-defined mechanism of action through

FPRs and the ERK pathway, coupled with its demonstrated chemokinetic and anti-inflammatory

effects in both in vitro and in vivo models, makes it an invaluable peptide for researchers in

immunology and drug development. The protocols and data provided herein serve as a

comprehensive resource for designing and executing robust experiments to further elucidate

the role of the Annexin A1 pathway in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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